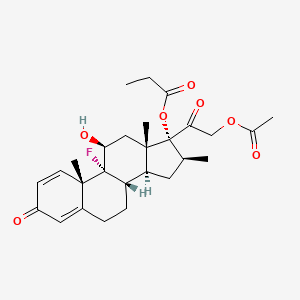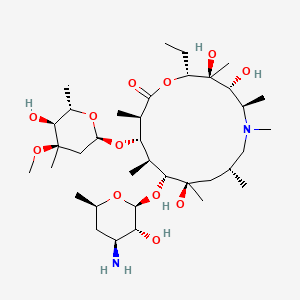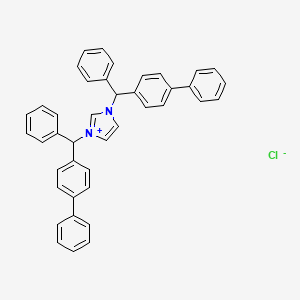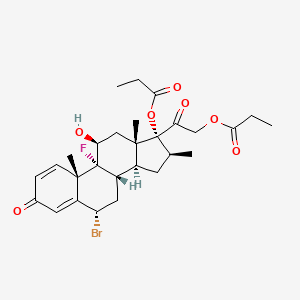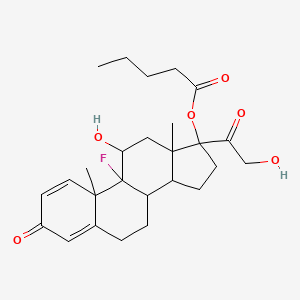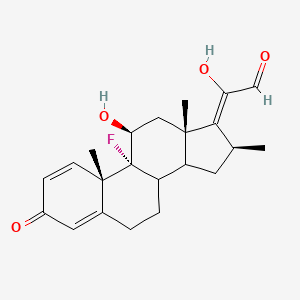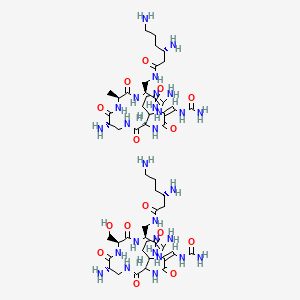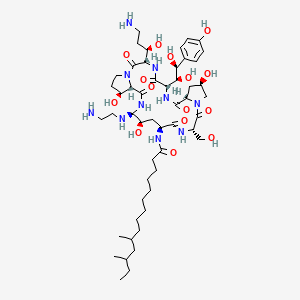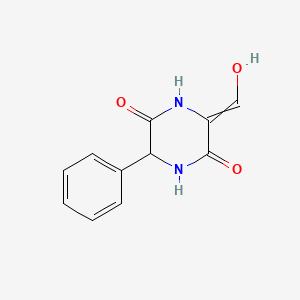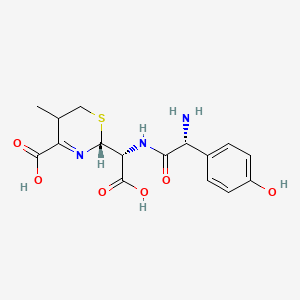
Ceftibuten Related Impurity 9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antibacterial Activity and Clinical Efficacy
Ceftibuten is a third-generation cephalosporin known for its wide spectrum of in vitro antibacterial activity, covering most Gram-negative pathogens and streptococci. It demonstrates greater stability against bacteria producing extended-spectrum beta-lactamases. Clinically, ceftibuten has been effective in treating urinary tract infections, respiratory tract infections, and otitis media, showing comparable or superior efficacy to other agents like cefaclor, cotrimoxazole, and amoxicillin/clavulanic acid (Wiseman & Balfour, 1994).
Spectrum of Activity
Ceftibuten exhibits potent activity against a range of enteric bacilli and other pathogens such as Haemophilus influenzae, Moraxella catarrhalis, and Neisseria spp. It's known for its bactericidal activity, stability against beta-lactamase enzymes, and potential use against strains resistant to other cephalosporins. This makes it a promising candidate for treating infections of the urinary, respiratory, and genital tracts (Jones, 1991).
Impurity Profiling in Pharmaceuticals
Impurity profiling is crucial in pharmaceuticals to ensure drug safety and efficacy. It involves the identification and quantification of impurities that may arise during drug production or storage. Detailed knowledge of impurities helps in modifying reaction conditions to reduce impurities and ensure drug purity. This aspect is significant in maintaining drug safety and effectiveness (Prathap et al., 2013).
Synergistic Treatment Approaches
A study highlighted the use of ceftibuten in combination with amoxicillin-clavulanic acid for treating urinary tract infections caused by ESBL-producing organisms. This combination showed promising clinical and bacteriological effects, suggesting the potential of synergistic drug combinations in overcoming resistance (Cohen Stuart et al., 2018).
Safety And Hazards
While specific safety and hazard information for Ceftibuten Related Impurity 9 is not available, it’s known that ceftibuten may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapours/spray .
Propiedades
Número CAS |
103054-27-9 |
|---|---|
Nombre del producto |
Ceftibuten Related Impurity 9 |
Fórmula molecular |
C19H20N2O6S |
Peso molecular |
404.45 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 1-ethyl 5-methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



